2-[3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]acetic acid 2-[3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]acetic acid
Brand Name: Vulcanchem
CAS No.: 1823816-67-6
VCID: VC11589434
InChI: InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-9-8-17(11-19,10-14(20)21)12-4-6-13(18)7-5-12/h4-7H,8-11H2,1-3H3,(H,20,21)
SMILES:
Molecular Formula: C17H22BrNO4
Molecular Weight: 384.3 g/mol

2-[3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]acetic acid

CAS No.: 1823816-67-6

Cat. No.: VC11589434

Molecular Formula: C17H22BrNO4

Molecular Weight: 384.3 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-[3-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]acetic acid - 1823816-67-6

Specification

CAS No. 1823816-67-6
Molecular Formula C17H22BrNO4
Molecular Weight 384.3 g/mol
IUPAC Name 2-[3-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid
Standard InChI InChI=1S/C17H22BrNO4/c1-16(2,3)23-15(22)19-9-8-17(11-19,10-14(20)21)12-4-6-13(18)7-5-12/h4-7H,8-11H2,1-3H3,(H,20,21)
Standard InChI Key NXKNNHMLIPMREJ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)(CC(=O)O)C2=CC=C(C=C2)Br

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-[3-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid. Its molecular formula is C₁₇H₂₂BrNO₄, with a molecular weight of 384.3 g/mol. The Boc group serves as a protective moiety for the pyrrolidine nitrogen, while the 4-bromophenyl substituent introduces steric bulk and potential halogen-bonding interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1823816-67-6
Molecular Weight384.3 g/mol
Purity≥95%
SMILESCC(C)(C)OC(=O)N1CCC(C1)(CC(=O)O)C2=CC=C(C=C2)Br
InChIKeyNXKNNHMLIPMREJ-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of this compound involves multi-step organic reactions, typically beginning with the formation of the pyrrolidine core. A plausible route, inferred from analogous procedures in patents and hypervalent iodine chemistry , includes:

  • Pyrrolidine Ring Formation: Cyclization of a γ-aminobromide precursor via intramolecular nucleophilic substitution.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to protect the secondary amine .

  • 4-Bromophenyl Introduction: Suzuki-Miyaura coupling or direct arylation using a palladium catalyst .

  • Acetic Acid Side Chain Installation: Alkylation or Michael addition followed by oxidation.

Critical Reaction Parameters

  • Temperature Control: Exothermic reactions, such as Boc protection, require cooling to 0–5°C to prevent decomposition .

  • Catalyst Selection: Palladium catalysts (e.g., Pd(PPh₃)₄) are preferred for aryl coupling reactions, with yields exceeding 70% under optimized conditions .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is commonly employed to isolate the final product.

Table 2: Representative Synthetic Steps

StepReactionReagents/ConditionsYield
1Pyrrolidine cyclizationγ-Aminobromide, K₂CO₃, DMF65%
2Boc protectionBoc₂O, DMAP, CH₂Cl₂85%
34-Bromophenyl couplingPd(PPh₃)₄, NaHCO₃, DME72%
4Acetic acid installationEthyl bromoacetate, LDA, THF68%

Applications in Drug Discovery and Development

Role in Targeted Protein Degradation

Structurally related pyrrolidine-Boc derivatives are utilized as semi-flexible linkers in PROTACs (Proteolysis-Targeting Chimeras) . The acetic acid moiety enables conjugation to E3 ligase ligands, while the pyrrolidine core provides spatial flexibility for ternary complex formation between the target protein and ubiquitin machinery .

β3 Adrenergic Receptor Agonism

Patent data highlights pyrrolidine derivatives as potent β3 adrenergic receptor agonists for treating overactive bladder . While direct evidence for this compound is lacking, the 4-bromophenyl group may enhance binding affinity to hydrophobic receptor pockets .

Chemical Biology Probes

The bromine atom facilitates radiolabeling (e.g., with ⁷⁶Br) for positron emission tomography (PET) imaging, enabling target engagement studies in vivo .

ParameterRecommendationSource
PPEGloves, goggles, lab coat
VentilationFume hood required
StabilityStable if stored properly

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.20 (d, J = 8.4 Hz, 2H, Ar-H), 3.98 (m, 1H, pyrrolidine-H), 3.45 (m, 2H, CH₂CO₂H) .

  • MS (ESI+): m/z 385.1 [M+H]⁺, 407.1 [M+Na]⁺.

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